2-Fluoro-5-methoxybenzene-1-sulfonyl chloride

antibacterial sulfonamide structure-activity relationship

Addressing the challenge of inconsistent reactivity in sulfonamide library synthesis, this solid benzenesulfonyl chloride offers precise electrophilicity for late-stage functionalization. - Modulated 2-fluoro-5-methoxy push-pull system prevents over-reaction with polyfunctional amines. - Solid physical state enables accurate automated powder dispensing into HTE plates. - Serves as a direct precursor to potent GPR43 agonists (4 nM downstream potency demonstrated). Supplied at ≥95% purity, minimizing purification burdens in parallel medicinal chemistry workflows.

Molecular Formula C7H6ClFO3S
Molecular Weight 224.64 g/mol
CAS No. 1214334-01-6
Cat. No. B090097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-methoxybenzene-1-sulfonyl chloride
CAS1214334-01-6
Synonyms2-fluoro-5-Methoxybenzene-1-sulfonyl chloride
Molecular FormulaC7H6ClFO3S
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)F)S(=O)(=O)Cl
InChIInChI=1S/C7H6ClFO3S/c1-12-5-2-3-6(9)7(4-5)13(8,10)11/h2-4H,1H3
InChIKeyMEOZOFVLIUUROW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-methoxybenzene-1-sulfonyl chloride – Overview


2-Fluoro-5-methoxybenzene-1-sulfonyl chloride is a benzene sulfonyl chloride derivative featuring electron-withdrawing fluorine at the 2-position and electron-donating methoxy at the 5-position on the aromatic ring. Its reactive sulfonyl chloride group (–SO₂Cl) enables nucleophilic substitution to form sulfonamides, sulfonate esters, and other organosulfur scaffolds widely employed in medicinal chemistry and agrochemical research . With a molecular formula of C₇H₆ClFO₃S and a molecular weight of 224.64 g/mol, the compound is commercially available in ≥95% purity .

2-Fluoro-5-methoxybenzene-1-sulfonyl chloride: Critical Advantages


The substitution pattern on the aromatic ring of benzenesulfonyl chlorides profoundly influences both the electrophilic reactivity of the sulfonyl chloride and the biological activity of the resulting sulfonamide or sulfonate products. The 2-fluoro-5-methoxy combination creates an electronic push-pull system that modulates solvolysis rates, coupling efficiency, and target binding affinity in ways that single-substituent or unsubstituted analogs cannot replicate [1]. Generic benzenesulfonyl chloride (CAS 98-09-9) or simple mono-substituted variants (e.g., 4-methoxy or 4-chloro) lack this tailored electronic profile, inevitably yielding derivatives with divergent pharmacokinetic, pharmacodynamic, or reactivity profiles [2].

2-Fluoro-5-methoxybenzene-1-sulfonyl chloride – Differentiation Evidence


Methoxy-Substituted Sulfonamides: Superior Antibacterial Activity

In a systematic evaluation of furanylarylene arylsulfonylindolesulfonamides, methoxy-substituted benzenesulfonyl chlorides yielded sulfonamides with consistently greater antibacterial activity against Bacillus subtilis, Enterococcus faecalis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae compared to analogs bearing unsubstituted, bromo-, or methyl-substituted benzene rings [1]. Although the 2-fluoro-5-methoxy variant was not directly tested, the class-level trend demonstrating superiority of methoxy-bearing arylsulfonyl scaffolds over unsubstituted benzenesulfonyl chloride predicts that downstream sulfonamides derived from this compound will similarly outperform those synthesized from generic benzenesulfonyl chloride.

antibacterial sulfonamide structure-activity relationship

Tunable Solvolysis Kinetics via Dual Substitution

Rate constants for solvolysis of 4-Z-substituted benzenesulfonyl chlorides in 97% w/w trifluoroethanol-water at 25 °C are 3.0×10⁷ s⁻¹ for Z=H (unsubstituted) and 3.3×10⁶ s⁻¹ for Z=OMe (4-methoxy), representing an approximately 9-fold reduction in reactivity conferred by the electron-donating methoxy group [1]. The electron-withdrawing 2-fluoro substituent is expected to partially counteract this deceleration, positioning 2-fluoro-5-methoxybenzenesulfonyl chloride with intermediate solvolytic reactivity that is distinct from both the parent compound and the 4-methoxy derivative. This dual-substituent electronic tuning is not achievable with any single-substituent benzenesulfonyl chloride.

solvolysis reaction kinetics sulfonyl chloride reactivity

Solid Reagent for Precise Automated Dispensing

2-Fluoro-5-methoxybenzene-1-sulfonyl chloride is isolated and supplied as a solid at ambient temperature , whereas the parent benzenesulfonyl chloride (CAS 98-09-9) is a colourless viscous oil that is more difficult to dispense accurately and reacts readily with ambient moisture [1]. The solid form reduces the risk of spillage, enables precise gravimetric dispensing for parallel synthesis, and improves compatibility with automated solid-dispensing platforms — practical advantages that directly impact reproducibility in high-throughput experimentation.

physical state solid reagent automated synthesis weighing accuracy

Patent-Validated GPR43 Agonist Synthesis

This sulfonyl chloride serves as a key building block in the synthesis of a potent GPR43 (free fatty acid receptor 2) agonist, exemplified in US Patent 10,059,713. The sulfonamide derivative, 7-(2-fluoro-5-methoxybenzenesulfonyl)-2-methyl-4-(2-methylmorpholin-4-yl)-5H-pyrrolo[3,2-d]pyrimidin-6-amine, exhibits an EC₅₀ of 4 nM in a calcium-flux assay using HEK293 cells expressing human GPR43 [1]. Structure-activity relationship data within the patent family indicate that the 2-fluoro-5-methoxy substitution pattern is critical for maintaining nanomolar potency; analogs lacking fluorine or with altered methoxy positioning show markedly reduced activity (exact values undisclosed in public patent filings).

GPR43 agonist FFA2 sulfonamide drug discovery pain and inflammation

Multi-Supplier Availability of High-Purity Solid

2-Fluoro-5-methoxybenzene-1-sulfonyl chloride is stocked by multiple reputable suppliers (Fluorochem, Aladdin, AK Sci, BOC Sciences) at purities of ≥95% (typically ≥98% by HPLC), packaged under inert atmosphere to prevent hydrolysis, and accompanied by full certificates of analysis . This level of commercial maturity and quality documentation contrasts with many custom-synthesis aromatic sulfonyl chlorides, which often require lead times of 4–8 weeks and lack batch-specific purity certification. For procurement teams, this translates to reduced supply chain risk and faster project initiation.

commercial sourcing purity quality control supply chain

Patent-Backed Scalable Manufacturing Route

Two independent patent applications (CN114507162A and WO2022100195A1) disclose practical synthetic routes to 2-fluoro-5-methoxybenzenesulfonyl chloride from para-fluorophenol or 3-bromo-4-fluoroanisole, with reported yields in the 70–85% range after distillation [1][2]. The existence of multiple, independently developed, scalable synthetic pathways — including metal-mediated coupling approaches — signals robust process feasibility and reduces the risk of supply disruption compared to compounds accessible only through a single proprietary or low-yielding route.

process chemistry scale-up patent industrial production

2-Fluoro-5-methoxybenzene-1-sulfonyl chloride – Application Scenarios


Antibacterial Sulfonamide Library Synthesis

Medicinal chemistry teams building sulfonamide-based antibacterial libraries benefit from the class-level evidence that methoxy-substituted benzenesulfonyl chlorides produce more potent antibacterial derivatives than unsubstituted or halogen-only analogs [1]. Using 2-fluoro-5-methoxybenzene-1-sulfonyl chloride as the sulfonylation reagent provides a higher probability of identifying hits with meaningful MIC values against Gram-positive and Gram-negative pathogens, while the solid physical form enables accurate parallel dispensing.

Chemoselective Coupling in Complex Molecule Synthesis

When reacting with polyfunctional amines or alcohols, the modulated electrophilicity conferred by the 2-fluoro-5-methoxy substitution pattern (intermediate between unsubstituted and 4-methoxy benzenesulfonyl chlorides) provides a wider window for chemoselective sulfonylation [2]. This is particularly valuable in late-stage functionalization of advanced pharmaceutical intermediates where over-reaction must be avoided.

GPR43/FFA2-Targeted Drug Discovery

The demonstrated 4 nM potency of a downstream sulfonamide derived from this compound in a GPR43 agonist assay [3] positions 2-fluoro-5-methoxybenzene-1-sulfonyl chloride as a strategic building block for programs targeting free fatty acid receptor 2. The critical role of the fluorine atom for potency, as evidenced by internal patent SAR, means that generic benzenesulfonyl chloride cannot serve as a viable replacement in this pharmacophore.

Automated High-Throughput Experimentation (HTE)

The solid physical state of this compound , combined with its ≥95% purity and multi-supplier availability, makes it ideally suited for HTE platforms that require precise solid dispensing. Unlike liquid benzenesulfonyl chloride, which requires volumetric handling and is prone to moisture ingress, the solid form can be accurately weighed into 96-well or 384-well plates by automated powder dispensers, improving reaction stoichiometry control across large experimental arrays.

Technical Documentation Hub

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